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This technical guide provides a comprehensive analysis of the molecular geometry of the
disulfate anion (S20727), also known as the pyrosulfate anion. The information presented
herein is intended for researchers, scientists, and professionals in the field of drug
development and materials science, offering a detailed examination of the anion's structural
parameters, bonding characteristics, and the experimental methodologies used for its
characterization.

Molecular Structure and Hybridization

The disulfate anion is characterized by a structure consisting of two tetrahedral sulfate (SOa4)
units sharing a common oxygen atom.[1][2] This bridging oxygen atom links the two sulfur
atoms, resulting in a dichromate-like structure.[1] Crucially, there is no direct sulfur-sulfur bond
within the anion.[3][4] The sulfur atoms in the disulfate anion exhibit a +6 oxidation state.[1][2]

The bonding arrangement around each sulfur atom is analogous to that in the sulfate (SO427)
anion. Each sulfur atom is bonded to four oxygen atoms. Applying the Valence Shell Electron
Pair Repulsion (VSEPR) theory, the four regions of electron density around each sulfur atom
arrange themselves into a tetrahedral geometry to minimize electrostatic repulsion.[3][5][6][7][8]
This tetrahedral arrangement indicates that the hybridization of each sulfur atom is sp3.[5][6][9]
[10]
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Quantitative Molecular Geometry Data

The precise bond lengths and angles of the disulfate anion have been determined through
single-crystal X-ray diffraction studies of its various salts. The following table summarizes key
geometric parameters obtained from studies on potassium disulfate (K2S207), potassium
sodium disulfate (KNaS207), and sodium disulfate (Naz2S207).

Parameter K2S207 KNaS207 Naz2S207

S-O (bridging) bond ) )
~1.62 - 1.64 Data Not Available Data Not Available

length (A)

S-O (terminal) bond ) )
~1.42 -1.45 Data Not Available Data Not Available

length (A)

S-0O-S bond angle (°) ~124 Data Not Available Data Not Available

0-S-0O bond angles (°) ~109.5 (tetrahedral) ~109.5 (tetrahedral) ~109.5 (tetrahedral)

Note: The exact values for bond lengths and angles can vary slightly depending on the cation
present in the crystal lattice. The data presented is based on the findings reported in the
Journal of Solid State Chemistry.[1]

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the molecular geometry of the disulfate anion is primarily achieved
through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise
mapping of electron density within a crystal, revealing the spatial arrangement of atoms and
the intricate details of chemical bonds.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals of a
disulfate salt. Acommon method for obtaining suitable crystals is through the controlled
dehydration of the corresponding hydrogen sulfate (bisulfate) salt at elevated temperatures.
For instance, sodium disulfate can be synthesized by heating sodium bisulfate.
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Another widely used crystallization technique is slow evaporation from a saturated solution.
This involves dissolving the disulfate salt in a suitable solvent and allowing the solvent to
evaporate slowly over time, leading to the formation of well-ordered crystals.

Data Collection

A selected single crystal of appropriate size and quality is mounted on a goniometer head and
placed within an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray
beam. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are
diffracted in a specific pattern of spots, known as reflections. The intensity and position of these
reflections are meticulously recorded by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the
symmetry of the crystal. The fundamental challenge in X-ray crystallography is to deduce the
phases of the diffracted X-rays, as the detector can only measure their intensities. This "phase
problem” is typically solved using computational methods, such as direct methods or Patterson
functions, to generate an initial electron density map.

This initial model of the crystal structure is then refined against the experimental data. This
iterative process involves adjusting the atomic positions, thermal parameters, and other
structural variables to achieve the best possible agreement between the observed and
calculated diffraction patterns. The final refined structure provides highly accurate information
on bond lengths, bond angles, and the overall molecular geometry of the disulfate anion within
the crystal.

Visualization of the Disulfate Anion

The following diagram, generated using the DOT language, illustrates the molecular structure
of the disulfate anion, highlighting its key structural features.
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Molecular structure of the disulfate (S20727) anion.

This guide has provided a detailed overview of the molecular geometry of the disulfate anion,
supported by experimental data and a description of the analytical techniques employed for its
characterization. The tetrahedral arrangement around each sp3-hybridized sulfur atom, linked
by a bridging oxygen, defines the fundamental structure of this important polyatomic anion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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disulfate-anion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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